molecular formula C9H18N2O2 B1618896 1-Cyclohexyl-3-(2-hydroxyethyl)urea CAS No. 66929-46-2

1-Cyclohexyl-3-(2-hydroxyethyl)urea

Cat. No. B1618896
CAS RN: 66929-46-2
M. Wt: 186.25 g/mol
InChI Key: MJBAEQKACQBEMK-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-hydroxyethyl)urea is a chemical compound with the molecular formula C9H18N2O2 . Its molecular weight is 186.2514 . The compound is also known by its CAS Registry Number: 66929-46-2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl group, a urea group, and a hydroxyethyl group . The IUPAC Standard InChI for this compound is InChI=1S/C9H18N2O2/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h8,12H,1-7H2,(H2,10,11,13) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 186.2514 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

1. Mechanistic Insights and Intermediates in Decomposition

  • The study by Lown and Chauhan (1981) investigated the mechanism of action of (2-haloethyl)nitrosoureas on DNA. They focused on the intermediates formed in the aqueous decomposition of antitumor agents, including 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which is closely related to 1-Cyclohexyl-3-(2-hydroxyethyl)urea. Their research revealed the formation of 2-(alkylimino)-3-nitrosooxazolidines and their subsequent decomposition under physiological conditions, contributing valuable information to the understanding of antitumor agents' action mechanisms (Lown & Chauhan, 1981).

2. Synthesis and Catalysis

  • In a study by Li et al. (2012), the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives catalyzed by urea was explored. This research demonstrated an environmentally friendly and high-yield method for synthesizing complex organic compounds, showcasing urea's role in catalyzing important chemical reactions (Li et al., 2012).

3. Structural and Reactivity Studies

  • Wendelin and Kern (1979) conducted research on the reactivity of 2-cyclohexenones with urea, leading to the formation of various cyclohexyl urea derivatives. Their work contributes to the understanding of the chemical behavior and potential applications of cyclohexyl urea compounds in different chemical reactions (Wendelin & Kern, 1979).

4. Advanced Material Applications

  • Dautel et al. (2006) explored the use of urea as a structure-directing agent in the fabrication of diacetylene organogels, leading to the formation of conjugated nanofibers. This study highlights the potential of urea derivatives in the development of advanced materials with unique properties (Dautel et al., 2006).

5. Corrosion Inhibition

  • Research by Mistry et al. (2011) investigated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in acidic conditions. This study demonstrates the potential of urea derivatives in protecting metals from corrosion, an important application in various industries (Mistry et al., 2011).

properties

IUPAC Name

1-cyclohexyl-3-(2-hydroxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h8,12H,1-7H2,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBAEQKACQBEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334898
Record name 1-cyclohexyl-3-(2-hydroxyethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66929-46-2
Record name 1-cyclohexyl-3-(2-hydroxyethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CYCLOHEXYL-N'-(2-HYDROXYETHYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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